molecular formula C15H9Br2NO2 B10888440 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

Cat. No.: B10888440
M. Wt: 395.04 g/mol
InChI Key: SBIRMMMHZCMADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two bromine atoms, one attached to the indole ring and the other to the benzyl group, making it a brominated indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione typically involves the bromination of 1-(3-bromobenzyl)-1H-indole-2,3-dione. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to hydroxyl groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxylated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The indole scaffold is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The bromine atoms in the structure may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • 5-bromo-1-(3-bromobenzyl)-1H-1,2,4-triazol-3-amine
  • 5-bromo-1-(3-bromobenzyl)-3-(2-methyl-2-propanyl)-1H-pyrazole-4-carbonitrile

Comparison: Compared to similar compounds, 5-bromo-1-(3-bromobenzyl)-1H-indole-2,3-dione is unique due to its indole-2,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of two bromine atoms also enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C15H9Br2NO2

Molecular Weight

395.04 g/mol

IUPAC Name

5-bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C15H9Br2NO2/c16-10-3-1-2-9(6-10)8-18-13-5-4-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2

InChI Key

SBIRMMMHZCMADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O

Origin of Product

United States

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